2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid
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Overview
Description
2-[(2E)-2-({4-[(E)-[2-(2-CARBOXYPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple hydrazine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({4-[(E)-[2-(2-CARBOXYPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]BENZOIC ACID typically involves the condensation of hydrazine derivatives with aromatic aldehydes or ketones. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the hydrazone linkage. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-({4-[(E)-[2-(2-CARBOXYPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone groups to hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-({4-[(E)-[2-(2-CARBOXYPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-({4-[(E)-[2-(2-CARBOXYPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-({4-[(E)-[2-(2-CARBOXYPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]BENZOIC ACID
- 2-[(2E)-2-({4-[(E)-[2-(2-CARBOXYPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]BENZOIC ACID
Uniqueness
The uniqueness of 2-[(2E)-2-({4-[(E)-[2-(2-CARBOXYPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]BENZOIC ACID lies in its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[(2E)-2-[[4-[(E)-[(2-carboxyphenyl)hydrazinylidene]methyl]phenyl]methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C22H18N4O4/c27-21(28)17-5-1-3-7-19(17)25-23-13-15-9-11-16(12-10-15)14-24-26-20-8-4-2-6-18(20)22(29)30/h1-14,25-26H,(H,27,28)(H,29,30)/b23-13+,24-14+ |
InChI Key |
XGCZSTRPELYXMO-RNIAWFEPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=C/C2=CC=C(C=C2)/C=N/NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC=C(C=C2)C=NNC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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